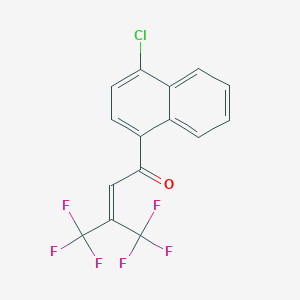
1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a chlorine atom and a but-2-en-1-one moiety with multiple fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-chloronaphthalene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Fluorine Atoms: The resulting intermediate is then subjected to fluorination reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions to introduce the trifluoromethyl groups.
Formation of the But-2-en-1-one Moiety: The final step involves the condensation of the fluorinated naphthalene derivative with an appropriate enone precursor under basic or acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromonaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one: Similar structure with a bromine atom instead of chlorine.
1-(4-Methylnaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(4-Chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one is unique due to the presence of the chlorine atom on the naphthalene ring, which can influence its reactivity and interactions with biological targets. The multiple fluorine atoms also contribute to its distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
35554-25-7 |
|---|---|
Fórmula molecular |
C15H7ClF6O |
Peso molecular |
352.66 g/mol |
Nombre IUPAC |
1-(4-chloronaphthalen-1-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C15H7ClF6O/c16-11-6-5-10(8-3-1-2-4-9(8)11)12(23)7-13(14(17,18)19)15(20,21)22/h1-7H |
Clave InChI |
HPEOMQZRIRUKRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C=C(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


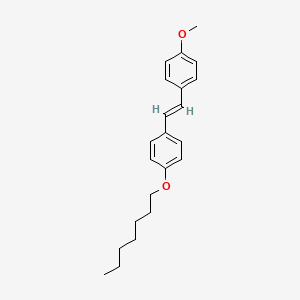
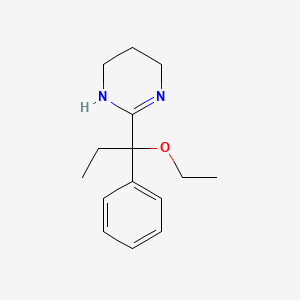


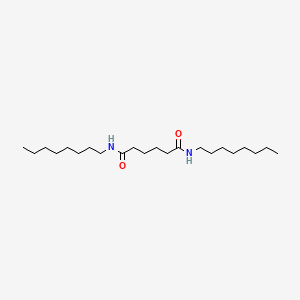
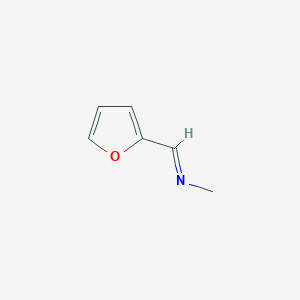
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)



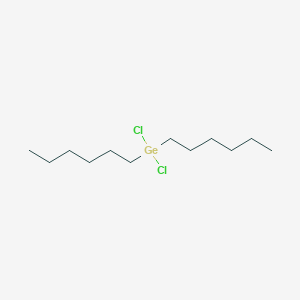
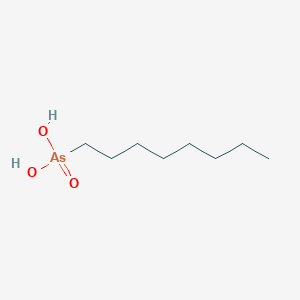
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)

